molecular formula C13H19NO B8636033 4-Benzyl-cis-2,6-dimethylmorpholine CAS No. 61883-58-7

4-Benzyl-cis-2,6-dimethylmorpholine

Cat. No.: B8636033
CAS No.: 61883-58-7
M. Wt: 205.30 g/mol
InChI Key: LLKJAIKKDGIIJW-TXEJJXNPSA-N
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Description

4-Benzyl-cis-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

61883-58-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(2R,6S)-4-benzyl-2,6-dimethylmorpholine

InChI

InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+

InChI Key

LLKJAIKKDGIIJW-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (500 mL) of 2,6-dimethylmorpholine (Aldrich Co.) (mixture of cis/trans isomers) (25.02 g, 217.24 mmol), triethylamine (51.48 mL, 369.31 mmol) was added at room temperature, and the mixture was stirred for 15 minutes. Then, benzyl bromide (43.93 mL, 369.31 mmol) was added dropwise over 30 minutes, and the mixture was stirred for 4 days. A saturated aqueous solution of sodium hydrogen carbonate (200 mL) was added to the reaction liquor, and the mixture was stirred for 30 minutes, and then extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and then the solvent was concentrated under reduced pressure. The obtained residue was purified by flash chromatography (Flash Chromatography System from Biotage AB, column size: 65i, n-hexane to ethyl acetate/n-hexane 1:1), to obtain the title compound (10.7 g, 24%) as an oily matter.
Quantity
43.93 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
25.02 g
Type
reactant
Reaction Step Three
Quantity
51.48 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
24%

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